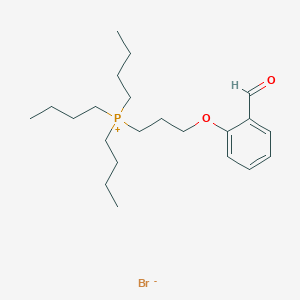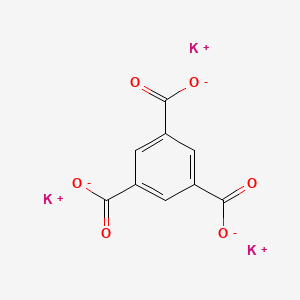
N-Me-D-Asp(OtBu)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride, also known as N-Me-D-Asp(OtBu)-OMe.HCl, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its stability and ability to improve the proteolytic stability of peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride typically involves the protection of the amino and carboxyl groups of aspartic acid. The process includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Methylation: The protected amino acid undergoes methylation to introduce the N-methyl group.
Esterification: The carboxyl group is esterified to form the tert-butyl ester.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride has various scientific research applications:
Chemistry: Used in peptide synthesis to improve the stability and functionality of peptides.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biological processes. The exact pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-Methyl-D-aspartic acid 4-tert-butyl ester: Similar in structure but with different protecting groups.
N-Methyl-L-aspartic acid 4-tert-butyl ester: The L-isomer of the compound.
Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester: Another isomer with different stereochemistry.
Uniqueness
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride is unique due to its specific stereochemistry and protecting groups, which confer distinct stability and reactivity properties. These characteristics make it particularly valuable in peptide synthesis and other specialized applications .
Propiedades
Fórmula molecular |
C10H20ClNO4 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
4-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)butanedioate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-7(11-4)9(13)14-5;/h7,11H,6H2,1-5H3;1H/t7-;/m1./s1 |
Clave InChI |
WKTQRIDXLINJNW-OGFXRTJISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)NC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


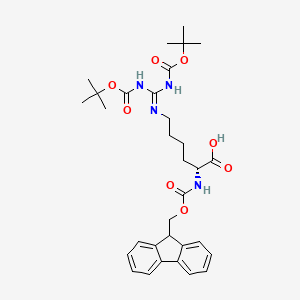
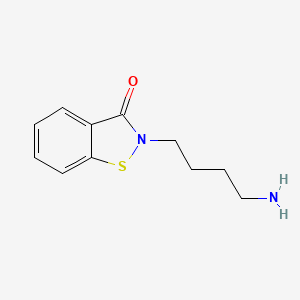
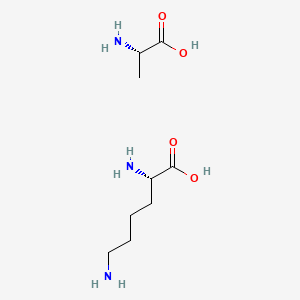
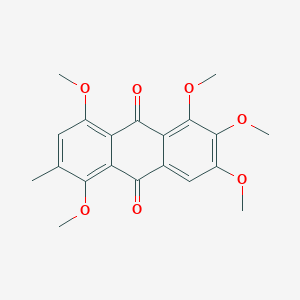


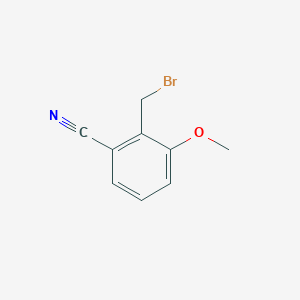

![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)

